

Laduviglusib selectivity over CDC2 and ERK2 kinases

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Compound Focus: Laduviglusib

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Quantitative Selectivity Profile

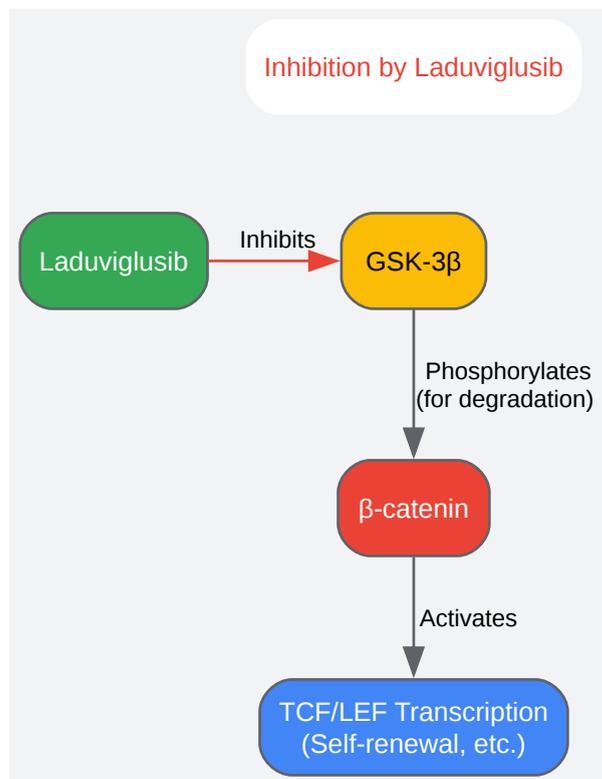
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of **Laduviglusib** for GSK-3, CDC2, and ERK2, which form the basis for calculating its selectivity.

Kinase Target	IC ₅₀ Value	Selectivity Fold (vs. GSK-3β)
GSK-3β	6.7 nM [1] [2]	(Baseline)
GSK-3α	10 nM [1] [2]	(Baseline)
CDC2 (CDK1)	8800 nM [1] [2]	>1,300-fold
ERK2	~10,000-14,000 nM [3]	>500-fold [4] [5] [3]

This high degree of selectivity is crucial for interpreting experimental results, as it significantly reduces the potential for off-target effects that could complicate data analysis.

Mechanism of Action and Signaling Pathways

Laduviglusib inhibits GSK-3 β , leading to the stabilization and nuclear accumulation of β -catenin. This acts as a potent functional activator of the canonical Wnt/ β -catenin signaling pathway. The diagram below illustrates this mechanism and its downstream effects on cell fate.



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This activation influences critical cellular processes such as **enhancing embryonic stem cell self-renewal** and **inhibiting adipogenesis** (fat cell formation) [1] [2]. The pathway is also a key mediator in studying its neuroprotective effects [6] [7].

Experimental Protocols for Verification

Here are core methodologies for assessing **Laduviglusib**'s activity and selectivity in your experiments.

In Vitro Kinase Assay to Determine IC₅₀

This biochemical assay directly measures the compound's potency against purified kinases [2] [8].

- **Key Steps:**

- **Reaction Mixture:** Combine purified kinase (e.g., 29 nM GSK-3 β), a specific peptide substrate (e.g., biotin-CREB peptide), and **Laduviglusib** in a buffer containing MgCl₂ and ATP.
- **Incubation:** Allow the phosphorylation reaction to proceed (e.g., at 30°C for 60 minutes).
- **Detection:** Stop the reaction with EDTA. Detect the phosphorylated product using a TR-FRET assay with a phospho-specific antibody.
- **Data Analysis:** Calculate the percentage of inhibition at various concentrations of **Laduviglusib** to generate a dose-response curve and determine the IC₅₀ value.

Cellular Target Engagement (Wnt Pathway Activation)

This cell-based assay confirms that **Laduviglusib** engages its target and activates the downstream pathway in a live cellular environment [1] [2].

- **Key Steps:**

- **Cell Line:** Use a reporter cell line, such as mouse embryonic stem cells (mESCs) or a stable line with a **TOPFlash luciferase reporter construct**.
- **Treatment:** Treat cells with a range of **Laduviglusib** concentrations (e.g., 0.1 μ M to 10 μ M) for 24-48 hours.
- **Measurement:** Lyse the cells and measure luciferase activity. Increased luminescence indicates activation of Wnt/ β -catenin signaling.
- **Cytotoxicity Parallel Assay:** Run a parallel MTT or Cell Titer-Glo assay to monitor cell viability, especially at higher concentrations (\geq 5 μ M) where cytotoxicity may occur.

Frequently Asked Questions (FAQs)

Q1: What is the typical working concentration range for Laduviglusib in cell culture? A: For modulating the Wnt/ β -catenin pathway (e.g., in stem cell maintenance), a concentration of **3 μ M** is commonly used [1] [2]. However, always perform a dose-response curve for your specific cell type and assay, as cytotoxicity can occur at concentrations \geq 5 μ M [1].

Q2: How should I prepare and store stock solutions of Laduviglusib? A:

- **Solubility:** **Laduviglusib** is soluble in DMSO (e.g., 16-100 mg/mL, depending on the salt form) [4] [5].
- **Stock Solution:** Prepare a concentrated stock (e.g., 10-100 mM in DMSO).

- **Storage:** Store aliquots at **-20°C** (stable for years) or **4°C** (stable for 2 years) to avoid freeze-thaw cycles and maintain stability [4] [1].

Q3: The effect of Laduviglusib in my experiment is not as expected. What could be the reason? A:

Consider these factors:

- **Cell Line Variability:** Sensitivity can vary. Confirm the activity of the Wnt/ β -catenin pathway in your cell model using a positive control.
- **Serum Concentration:** High serum levels can antagonize Wnt signaling. Optimize serum concentration or use a defined medium during treatment.
- **Off-target Effects at High Doses:** While highly selective, off-target effects can occur at high micromolar concentrations. Adhere to the recommended working concentrations and include additional controls to rule out nonspecific cytotoxicity [1].

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